molecular formula C7H5ClF2 B1602756 1-Chloro-4,5-difluoro-2-methylbenzene CAS No. 252936-45-1

1-Chloro-4,5-difluoro-2-methylbenzene

Cat. No.: B1602756
CAS No.: 252936-45-1
M. Wt: 162.56 g/mol
InChI Key: PKZMDIAFGCOUAX-UHFFFAOYSA-N
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Description

1-Chloro-4,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

The synthesis of 1-Chloro-4,5-difluoro-2-methylbenzene typically involves the halogenation of methylbenzene derivatives. One common method includes the reaction of 2-methylbenzene with chlorine and fluorine under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the efficiency and selectivity of the halogenation process .

Chemical Reactions Analysis

1-Chloro-4,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form simpler hydrocarbons.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4,5-difluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4,5-difluoro-2-methylbenzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. This results in the formation of substituted aromatic compounds .

Comparison with Similar Compounds

1-Chloro-4,5-difluoro-2-methylbenzene can be compared with other similar compounds such as:

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-4-fluoro-2-methylbenzene
  • Chlorotoluenes (e.g., 1-chloro-2-methylbenzene, 1-chloro-3-methylbenzene, 1-chloro-4-methylbenzene)

These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The unique combination of chlorine, fluorine, and methyl groups in this compound imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-chloro-4,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZMDIAFGCOUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598901
Record name 1-Chloro-4,5-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252936-45-1
Record name 1-Chloro-4,5-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 925 g of 3,4-difluorotoluene prepared in Example 15 were added 17 g of shaving steel and 2.5 g of ferric chloride, and then chlorine gas was injected at the rate of 10.0 l/hr for 19 hours, maintaining the temperature between 15° C. The reaction mixture was washed with 10%/ aqueous sodium sulfite and water. After drying with 32 g of calcium chloride, the resultant was purified by fractional distillation to give 980 g of the desired product as a colorless liquid, collecting at temperature of 156° C.
Quantity
925 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As shown in the above reaction, a mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene (IIIa) and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (IIIb) is prepared by reacting chlorotrifluoroethylene (CTFE) (I) and isoprene (II) at temperature range of 390 to 480° C. through continuous vapor phase condensation in a flow reactor and distilling the resultant. The mixture is dehydrohalogenated in the presence of alkali metal hydroxide and a phase transition catalyst to form 3,4-difluorotoluene (IV). The 3,4-difluorotoluene is reacted with chlorine gas in the presence of catalysts consisting of ferro-shaving and ferric chloride at temperature range of -10 to 40° C. without using any organic solvent to form 2-chloro-4,5-difluorotoluene (V). The 2-chloro-4,5-difluorotoluene is photo-reacted with chlorine gas under a lighting mercury lamp at temperature range of 80 to 140° C. without using any organic solvent to form 2-chloro-4,5-difluorobenzotrichloride (VI). The 2-chloro-4,5-difluorobenzotrichloride is reacted with aqueous acid solution at temperature range of 35 to 80° C. without using any organic solvent to give 2-chloro-4,5-difluorobenzoic acid (VII). The 2-chloro-4,5-difluorobenzoyl chloride (VIII) according to the present invention is prepared by reacting 2-chloro-4,5-difluorobenzotrichloride (VI) with zinc oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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